N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine
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Overview
Description
N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine is a complex organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring substituted with an isoquinoline moiety and dibutylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 5-bromo-2-naphthaldehyde with isoquinoline-5-boronic acid under Suzuki coupling conditions. This is followed by the reduction of the resulting intermediate and subsequent alkylation with dibutylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions are possible at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoquinoline moiety is particularly important for its biological activity, as it can interact with nucleic acids and proteins, affecting cellular processes.
Comparison with Similar Compounds
- N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine
- N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]anthracen-2-amine
Comparison: N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
591253-59-7 |
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Molecular Formula |
C29H32N2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N,N-dibutyl-5-(2-isoquinolin-5-ylethenyl)naphthalen-2-amine |
InChI |
InChI=1S/C29H32N2/c1-3-5-19-31(20-6-4-2)27-15-16-28-23(9-7-11-25(28)21-27)13-14-24-10-8-12-26-22-30-18-17-29(24)26/h7-18,21-22H,3-6,19-20H2,1-2H3 |
InChI Key |
XLBMHDQAIZAEKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)C=CC3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
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